[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
Description
Properties
IUPAC Name |
[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3F3N2O3/c16-9-2-1-8(15(19,20)21)4-11(9)23-12(24)6-26-14(25)7-3-10(17)13(18)22-5-7/h1-5H,6H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQPUTGCDIUCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the aniline derivative: The starting material, 2-chloro-5-(trifluoromethyl)aniline, is reacted with an appropriate acylating agent to introduce the oxoethyl group.
Coupling with pyridine derivative: The resulting intermediate is then coupled with 5,6-dichloropyridine-3-carboxylic acid under conditions that facilitate esterification, such as the use of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate: undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer applications. The presence of the 5,6-dichloropyridine moiety in this compound may contribute to its potential as an anticancer agent. Studies have shown that similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth and metastasis .
1.2 Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated significant inhibitory activity against these enzymes, suggesting that this compound could be a candidate for further development as a therapeutic agent for cognitive disorders .
Chemical Synthesis Applications
2.1 Synthesis of Heterocycles
The compound can serve as a building block for synthesizing more complex heterocyclic compounds through various chemical reactions, including the Castagnoli–Cushman reaction. This reaction has been utilized to produce diverse derivatives that may possess unique pharmacological properties . The ability to modify the compound's structure through substitution reactions allows researchers to explore a wide range of biological activities.
2.2 Metal-Free Reactions
Recent studies have highlighted the potential of using this compound in metal-free synthesis methodologies, which are environmentally friendly and sustainable. The application of this compound in such processes could lead to the development of new synthetic routes for producing valuable organic compounds without the need for toxic metals .
Material Science Applications
3.1 Development of Functional Materials
Due to its unique chemical properties, [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate may find applications in material science, particularly in the development of functional materials such as polymers or coatings that require specific chemical resistance or thermal stability. The incorporation of fluorinated groups often enhances the material's properties, making it suitable for advanced applications .
Case Studies
4.1 Case Study: Anticancer Screening
In a recent study focusing on the anticancer properties of trifluoromethyl-containing compounds, this compound was synthesized and screened against various cancer cell lines. The results indicated moderate cytotoxicity with IC50 values comparable to known chemotherapeutics, suggesting its potential as a lead compound for further optimization .
4.2 Case Study: Enzyme Inhibition Evaluation
Another study evaluated the enzyme inhibition potential of this compound against AChE and BChE using standard assay methods. The results demonstrated significant inhibition rates, indicating that modifications to the molecular structure could enhance selectivity and potency against these targets .
Mechanism of Action
The mechanism of action of [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups enable it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs share key motifs, such as halogenated aromatic rings, trifluoromethyl groups, and ester/amide linkages. Below is a comparative analysis based on substituent effects, molecular features, and inferred properties:
Table 1: Key Structural Differences and Implications
Key Observations
In contrast, the EP 4374877 compound’s 2,3-difluoro substituents may offer milder electronic modulation but improved metabolic stability .
Aromatic Core Differences :
- The pyridine ring in the target compound vs. the pyrimidine in the EP 4374877 compound alters π-π stacking and hydrogen-bonding capabilities. Pyrimidines often exhibit stronger interactions with nucleic acids or ATP-binding pockets, while pyridines are common in enzyme inhibitors .
Solubility and Bioavailability :
- The morpholin-4-yl-ethoxy group in the EP 4374877 compound likely enhances aqueous solubility compared to the target compound’s dichloropyridine core, which may limit dissolution in polar solvents .
Trifluoromethyl Group Impact: Both compounds feature trifluoromethyl groups, which increase lipophilicity and resistance to oxidative metabolism. However, the target compound’s trifluoromethyl-anilino moiety may sterically hinder interactions with bulkier binding pockets .
Research Findings and Limitations
- Patent Insights : The EP 4374877 compound exemplifies how trifluoromethyl and halogenated motifs are strategically combined with heterocycles for targeted bioactivity, though specific pharmacological data remain undisclosed .
Biological Activity
The compound [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to review the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H18ClF3N4O5
- Molecular Weight : 498.84 g/mol
- LogP : 4.0031 (indicates lipophilicity)
- Polar Surface Area : 84.215 Ų
These properties suggest that the compound is relatively lipophilic with a moderate polar surface area, which may influence its bioavailability and interaction with biological membranes.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- In vitro studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) cells. Notably, certain derivatives demonstrated IC50 values in the low micromolar range, suggesting potent anticancer properties .
- Antimicrobial Properties :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the aniline and pyridine moieties significantly affect the biological activity of the compound. Key findings include:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
- Chlorine Substituents : The positions and types of chlorine substitutions influence both potency and selectivity for various biological targets.
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study evaluated the cytotoxic effects of various derivatives on HT-29 and TK-10 cells. The results indicated that compounds with electron-withdrawing groups at specific positions showed enhanced cytotoxicity compared to their analogs . -
Antimicrobial Testing :
In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating effective antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
